Butanedioic acid, 1H-indol-3-yl-, dimethyl ester
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Overview
Description
Butanedioic acid, 1H-indol-3-yl-, dimethyl ester is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of butanedioic acid and indole, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 1H-indol-3-yl-, dimethyl ester typically involves the esterification of butanedioic acid with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 1H-indol-3-yl-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation, alkylation, and acylation reactions often use reagents like halogens, alkyl halides, and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Butanedioic acid, 1H-indol-3-yl-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of butanedioic acid, 1H-indol-3-yl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
Indole-3-carboxylic acid: A compound with potential therapeutic applications.
Uniqueness
Butanedioic acid, 1H-indol-3-yl-, dimethyl ester is unique due to its combination of butanedioic acid and indole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
100711-44-2 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
dimethyl 2-(1H-indol-3-yl)butanedioate |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)7-10(14(17)19-2)11-8-15-12-6-4-3-5-9(11)12/h3-6,8,10,15H,7H2,1-2H3 |
InChI Key |
DBPIJOIVTSVJDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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